REACTION_SMILES
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[C:16](=[O:17])([O-:18])[O-:19].[CH3:22][I:23].[CH3:29][CH2:30][O:31][C:32](=[O:33])[CH3:34].[K+:20].[K+:21].[O:24]=[CH:25][N:26]([CH3:27])[CH3:28].[OH:1][c:2]1[cH:3][c:4]([C:12](=[O:13])[O:14][CH3:15])[cH:5][c:6]2[n:7][c:8]([CH3:11])[o:9][c:10]12>>[O:1]([c:2]1[cH:3][c:4]([C:12](=[O:13])[O:14][CH3:15])[cH:5][c:6]2[n:7][c:8]([CH3:11])[o:9][c:10]12)[CH3:16]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=C([O-])[O-]
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Name
|
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CI
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Name
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|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCOC(C)=O
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Name
|
|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[K+]
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Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
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Smiles
|
[K+]
|
Name
|
|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CN(C)C=O
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Name
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COC(=O)c1cc(O)c2oc(C)nc2c1
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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COC(=O)c1cc(O)c2oc(C)nc2c1
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Name
|
|
Type
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product
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Smiles
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COC(=O)c1cc(OC)c2oc(C)nc2c1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |